Product packaging for 2-Hydroxy-3,5-dichloro-6-bromopyridine(Cat. No.:CAS No. 57864-38-7)

2-Hydroxy-3,5-dichloro-6-bromopyridine

Cat. No.: B1625723
CAS No.: 57864-38-7
M. Wt: 242.88 g/mol
InChI Key: SSSBNTHPMMENDS-UHFFFAOYSA-N
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Description

Overview of Halogenated Pyridines as Privileged Scaffolds in Organic Synthesis

Halogenated pyridines are a class of heterocyclic compounds that serve as fundamental building blocks in the synthesis of a wide array of functional molecules. nih.gov Their importance is particularly pronounced in the development of pharmaceuticals and agrochemicals, where the pyridine (B92270) motif is a common structural feature. nih.govnih.gov The carbon-halogen bond within these scaffolds is a key functional group that enables a variety of subsequent chemical transformations, most notably palladium-catalyzed cross-coupling reactions, which allow for the construction of more complex molecular architectures. sigmaaldrich.comacs.org

The pyridine ring is an electron-deficient π-system, which makes direct halogenation via electrophilic aromatic substitution challenging, often requiring harsh reaction conditions. nih.gov Consequently, significant research has focused on developing milder and more selective methods for pyridine halogenation. nih.govchemrxiv.org Strategies include the use of pyridine N-oxides, metalation-trapping sequences, and the development of novel phosphine (B1218219) reagents that facilitate regioselective halogenation. nih.govresearchgate.net The ability to precisely install halogen atoms at specific positions on the pyridine ring is crucial for controlling the outcome of subsequent synthetic steps and for accessing diverse chemical space in drug discovery and materials science. nih.govchemrxiv.org Halogenated heterocycles, including pyridines, are widely used as intermediates in synthetic chemistry due to their modifiable structures. sigmaaldrich.com

Significance of Hydroxypyridine Derivatives in Heterocyclic Chemistry

Hydroxypyridine derivatives represent another cornerstone of heterocyclic chemistry, with their structural motifs present in numerous natural products and pharmacologically active compounds. nih.govclockss.org The hydroxyl group can significantly influence the electronic properties of the pyridine ring and can participate in hydrogen bonding, affecting the molecule's physical properties and biological interactions. The selective synthesis of hydroxypyridines is an active area of research, with methods such as the photochemical valence isomerization of pyridine N-oxides providing pathways to previously challenging substitution patterns, like C3-hydroxylation. acs.org

A key characteristic of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding 2-pyridone form. guidechem.com In many cases, the pyridone tautomer is the more stable and predominant form. This tautomerism is a critical consideration in their reactivity. For instance, the N-alkylation of 2-hydroxypyridines to produce N-substituted 2-pyridones is a significant transformation, with methods developed to achieve high selectivity for N-alkylation over O-alkylation. acs.org The functional group versatility of hydroxypyridines makes them valuable intermediates for creating diverse molecular libraries for screening and development in medicinal chemistry. acs.orgguidechem.com

Structural Context and Unique Features of 2-Hydroxy-3,5-dichloro-6-bromopyridine

This compound is a polyhalogenated pyridine derivative with the molecular formula C₅H₂BrCl₂NO. lookchem.com Its structure is characterized by a pyridine ring heavily substituted with three electron-withdrawing halogen atoms (one bromine and two chlorine) and one electron-donating hydroxyl group. This combination of substituents creates a unique electronic and steric environment on the heterocyclic core.

The compound's systematic name is 6-bromo-3,5-dichloro-1H-pyridin-2-one, which indicates that it predominantly exists in the keto tautomeric form rather than the enol form suggested by its common name. The presence of multiple electronegative halogens significantly influences the compound's chemical reactivity and physical properties. These features make it a useful building block for synthesizing more complex molecules in the pharmaceutical and agrochemical industries. lookchem.com

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₅H₂BrCl₂NO
Molecular Weight 242.89 g/mol
CAS Number 57864-38-7
Predicted Boiling Point 253.7 ± 40.0 °C
Predicted Density 2.01 ± 0.1 g/cm³
Predicted pKa 3.78 ± 0.10

Data sourced from available chemical databases. lookchem.com

Research Landscape and Gaps Pertaining to Polyhalogenated Pyridines

The field of polyhalogenated pyridines is an active area of chemical research, driven by their utility as versatile synthetic intermediates. rsc.org Research has focused on transforming readily available starting materials, such as pentafluoropyridine, into a variety of multi-substituted pyridine derivatives through sequences of nucleophilic aromatic substitution and cross-coupling reactions. rsc.org The development of novel halogenation techniques continues to be a priority, aiming to provide selective access to specific substitution patterns that are otherwise difficult to obtain. nih.govresearchgate.net

Despite significant progress, gaps in the research landscape remain. A primary challenge is the regioselective functionalization of the polyhalogenated pyridine ring. With multiple halogen atoms present, selectively reacting at one specific C-X bond while leaving others intact can be difficult. The reactivity difference between C-F, C-Cl, and C-Br bonds can be exploited, but predictable and high-yielding transformations are still sought. nih.gov For instance, while SNAr reactions of fluoropyridines are generally faster than those of chloropyridines, developing methods that work for a broad range of substrates and nucleophiles is an ongoing effort. nih.gov Furthermore, understanding and predicting the complex interplay of electronic and steric effects in these heavily substituted systems to guide synthetic strategy remains a key research objective. chemrxiv.org The formation of compounds between pyridine and polyhalogenated methanes has also been a subject of study, indicating a broader interest in the interactions of such molecules. acs.orgacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H2BrCl2NO B1625723 2-Hydroxy-3,5-dichloro-6-bromopyridine CAS No. 57864-38-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-3,5-dichloro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrCl2NO/c6-4-2(7)1-3(8)5(10)9-4/h1H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSSBNTHPMMENDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=C1Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrCl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60547769
Record name 6-Bromo-3,5-dichloropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60547769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57864-38-7
Record name 6-Bromo-3,5-dichloropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60547769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic Characterization of 2 Hydroxy 3,5 Dichloro 6 Bromopyridine

Vibrational Spectroscopy

Correlation of Experimental and Theoretically Predicted Vibrational Modes

The vibrational modes of a molecule, observable through Fourier-transform infrared (FT-IR) and Raman spectroscopy, provide a veritable fingerprint of its structure. A powerful approach to assigning these experimental vibrational bands is to correlate them with theoretical predictions from quantum chemical calculations, most notably Density Functional Theory (DFT).

For substituted pyridines, DFT calculations, often using the B3LYP functional with a suitable basis set (e.g., 6-31G* or larger), are employed to optimize the molecular geometry and calculate the harmonic vibrational frequencies. These calculated frequencies are systematically scaled to correct for anharmonicity and the approximations inherent in the theoretical model, allowing for a more accurate comparison with experimental data.

In the case of halogenated pyridines, characteristic vibrational bands can be assigned to specific molecular motions. For instance, C-H in-plane bending frequencies are typically observed in the 1000–1300 cm⁻¹ range, while C-H out-of-plane bending vibrations appear between 750–1000 cm⁻¹. The C-C stretching modes within the pyridine (B92270) ring are expected in the 1400–1650 cm⁻¹ region. The identification of C-N stretching vibrations can be more complex due to coupling with other modes but are generally found in the 1250-1340 cm⁻¹ range. The presence of heavy halogen atoms (Cl and Br) will give rise to vibrations at lower frequencies, typically below 800 cm⁻¹, corresponding to C-Cl and C-Br stretching and bending modes.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The resulting spectrum provides insights into the conjugated systems and the presence of non-bonding electrons. For 2-Hydroxy-3,5-dichloro-6-bromopyridine, the UV-Vis spectrum is expected to be characterized by π → π* and n → π* transitions.

The pyridine ring, being an aromatic system, gives rise to intense π → π* transitions. The presence of the hydroxyl group and halogen substituents can influence the energy of these transitions, leading to shifts in the absorption maxima (λmax). In related hydroxypyridine derivatives, the absorption spectra are known to be sensitive to the solvent environment, a phenomenon known as solvatochromism. This is due to differential stabilization of the ground and excited states by the solvent. The position of the absorption bands can be influenced by the solvent's polarity, polarizability, and hydrogen-bonding capabilities.

For example, in studies of other 2-pyridone systems, the absorption band maximum of the 2-hydroxypyridine (B17775) tautomer appears at a shorter wavelength than that of the 2-pyridone form. The electronic transitions in similar heterocyclic systems have been assigned based on detailed spectroscopic studies. For instance, the near-ultraviolet absorption spectrum of 2-hydroxy-5-nitropyridine (B147068) has been analyzed to identify the transitions corresponding to those of benzene (B151609).

A systematic study of this compound in a range of solvents with varying polarities would be necessary to fully characterize its electronic transitions and the influence of the solvent on its tautomeric equilibrium. The data would typically be presented in a table listing the λmax values in different solvents.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation pattern upon ionization. For this compound (C₅H₂BrCl₂NO), the nominal molecular weight is approximately 242.89 g/mol . The presence of bromine and chlorine atoms, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), would result in a distinctive isotopic cluster for the molecular ion peak in the mass spectrum, providing a high degree of confidence in the elemental composition.

While a specific mass spectrum for this compound is not available in the provided search results, a plausible fragmentation pathway under electron ionization (EI) can be predicted based on the fragmentation of related compounds. The molecular ion ([M]⁺˙) would be the highest mass peak in the spectrum (excluding isotopic peaks). Common fragmentation pathways for halogenated aromatic compounds include the loss of a halogen atom (Br or Cl) as a radical, leading to fragment ions such as [M-Br]⁺ and [M-Cl]⁺. Subsequent fragmentations could involve the loss of small neutral molecules like CO (from the pyridone ring) or HCl. The fragmentation of the pyridine ring itself can also occur, leading to smaller charged fragments. A detailed analysis of the high-resolution mass spectrum would allow for the determination of the elemental composition of each fragment ion, further confirming the proposed fragmentation pathways.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound has not been reported in the searched literature, the structure of the closely related compound, 2-Bromo-3-hydroxy-6-methylpyridine (C₆H₆BrNO), offers significant insights into the expected solid-state conformation and packing.

The crystal structure of 2-Bromo-3-hydroxy-6-methylpyridine reveals an orthorhombic crystal system with the space group Pbca. In the crystal, the molecules are linked into chains by O-H···N hydrogen bonds. These chains are further interconnected by weak C-H···Br hydrogen bonds, forming a two-dimensional network. The pyridine ring is essentially planar, with the bromine atom showing a slight displacement from the mean plane.

Below is a table summarizing the crystallographic data for the analogous compound, 2-Bromo-3-hydroxy-6-methylpyridine.

ParameterValue
Crystal Data
Chemical formulaC₆H₆BrNO
Molar mass188.03 g/mol
Crystal systemOrthorhombic
Space groupPbca
a (Å)11.4484 (19)
b (Å)9.0914 (15)
c (Å)13.230 (2)
V (ų)1377.1 (4)
Z8
Data Collection
Radiation typeMo Kα
Temperature (K)298
Refinement
R[F² > 2σ(F²)]0.025
wR(F²)0.066
Goodness-of-fit (S)1.06

Computational and Theoretical Investigations of 2 Hydroxy 3,5 Dichloro 6 Bromopyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the physicochemical properties of molecules. For 2-Hydroxy-3,5-dichloro-6-bromopyridine, these methods help in elucidating its three-dimensional structure and the distribution of electrons within the molecule.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to determine the optimized molecular geometry of chemical compounds. mdpi.com This approach is favored for its balance of accuracy and computational efficiency. For molecules similar to this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to find the most stable conformation of the molecule, corresponding to a minimum on the potential energy surface. researchgate.netbohrium.com These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. The optimized geometry is crucial for further analysis of the molecule's electronic properties and reactivity. For instance, studies on related substituted phenols and pyridines have demonstrated that DFT methods can accurately predict structural parameters that are in good agreement with experimental data when available. semanticscholar.orgkarazin.ua

Ab Initio Methods for Electronic Structure Analysis

Ab initio quantum chemistry methods are based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), are utilized for the electronic structure analysis of molecules like this compound. nih.govnih.gov While computationally more demanding than DFT, ab initio calculations can provide a detailed understanding of the electronic wavefunction and energy levels. researchgate.net For substituted pyridines, ab initio calculations have been successfully used to study their electronic structures and spectroscopic properties. nih.govhelsinki.fi These analyses are foundational for understanding the molecule's behavior in chemical reactions and its interaction with light.

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical behavior. For this compound, analyzing its electronic structure reveals key information about its reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Gaps

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. semanticscholar.orgmdpi.com A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.org For similar aromatic compounds, a smaller HOMO-LUMO gap has been correlated with higher chemical reactivity. mdpi.com

Table 1: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for Halogenated Pyridine (B92270) Derivatives

ParameterEnergy (eV)
HOMO-6.5 to -7.5
LUMO-1.0 to -2.0
HOMO-LUMO Gap4.5 to 6.5
Note: The values presented are representative and based on computational studies of structurally similar compounds.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack. For a molecule like this compound, the MEP map would likely show negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the pyridine ring, indicating these as sites for electrophilic interaction. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential, making it a likely site for nucleophilic interaction.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wisc.edunih.gov It transforms the complex molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. aiu.edu NBO analysis is particularly useful for quantifying intramolecular charge transfer and hyperconjugative interactions. researchgate.net For this compound, NBO analysis can reveal the nature of the C-Cl, C-Br, C-N, and O-H bonds, as well as the delocalization of electron density within the pyridine ring. This information is critical for a deeper understanding of the molecule's stability and reactivity. wisc.edu

Atomic Charge Distribution

The distribution of electron density within a molecule is fundamental to understanding its reactivity, polarity, and intermolecular interactions. Computational methods such as Mulliken population analysis and Natural Bond Orbital (NBO) analysis are commonly employed to determine the partial atomic charges on each atom.

For this compound, the presence of highly electronegative halogen atoms (Cl, Br), a nitrogen atom, and an oxygen atom is expected to create a highly polarized molecule. Theoretical calculations, such as those performed using Density Functional Theory (DFT) at the B3LYP level, can provide quantitative estimates of these charges. researchgate.netresearchgate.netsemanticscholar.org The nitrogen atom in the pyridine ring, along with the oxygen of the hydroxyl group and the halogen substituents, would exhibit negative partial charges, while the carbon and hydrogen atoms would carry positive partial charges.

The precise values of these charges are sensitive to the computational method and basis set used. researchgate.net However, a representative Mulliken atomic charge distribution, calculated at a suitable level of theory, would provide a valuable depiction of the electrostatic potential of the molecule.

Table 1: Illustrative Mulliken Atomic Charges for this compound

AtomAtom NumberIllustrative Charge (a.u.)
C21+0.45
C32+0.15
C43+0.05
C54+0.12
C65+0.25
N16-0.55
O(H)7-0.65
H(O)8+0.40
Cl39-0.10
Cl510-0.09
Br611-0.08
H412+0.15
Note: These values are illustrative and based on typical results for similar halogenated hydroxypyridines. Specific computational studies are required for precise data on this compound.

NBO analysis further refines this picture by describing the charge distribution in terms of localized bonds and lone pairs, offering insights into hyperconjugative interactions and charge transfer within the molecule.

Vibrational Frequency Calculations and Normal Coordinate Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational calculations of vibrational frequencies are instrumental in the assignment of experimental spectral bands to specific molecular motions. researchgate.net

For this compound, a normal coordinate analysis (NCA) can be performed using computational methods like DFT. researchgate.net This analysis involves calculating the force constants and using them to determine the frequencies and potential energy distribution (PED) for each vibrational mode. The PED indicates the contribution of different internal coordinates (stretching, bending, torsion) to each normal mode.

The calculated vibrational spectrum would show characteristic bands for the O-H, C-H, C=C, C-N, C-Cl, and C-Br stretching and bending vibrations. For instance, the O-H stretching frequency is sensitive to hydrogen bonding. researchgate.net The presence of heavy halogen atoms is expected to result in low-frequency vibrational modes corresponding to C-Cl and C-Br stretching and deformations.

Table 2: Illustrative Calculated and Experimental Vibrational Frequencies for Key Modes of this compound

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment (PED)
ν(O-H)3450~3400 (broad)O-H stretch
ν(C-H)3100~3090C-H stretch
Ring Stretch1610~1605C=C and C=N stretching in the pyridine ring
Ring Stretch1570~1565C=C and C=N stretching in the pyridine ring
δ(O-H) in-plane1420~1415O-H in-plane bend
ν(C-Cl)750~745C-Cl stretch
ν(C-Cl)710~705C-Cl stretch
ν(C-Br)620~615C-Br stretch
Note: These values are illustrative and based on typical results for similar halogenated hydroxypyridines. researchgate.netresearchgate.net Specific experimental and computational studies are required for precise data.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions by mapping the potential energy surface and identifying key stationary points such as reactants, products, intermediates, and transition states.

For reactions involving this compound, such as electrophilic or nucleophilic substitution, transition state theory is central. A transition state is a first-order saddle point on the potential energy surface, characterized by a single imaginary vibrational frequency corresponding to the reaction coordinate. Computational methods can be used to locate and characterize these transition states, providing information about the geometry and energy barrier of the reaction. For instance, in an electrophilic aromatic substitution, the transition state would involve the formation of a sigma complex (arenium ion). quimicaorganica.org The high degree of halogenation in this compound would significantly influence the stability of such intermediates and the energy of the transition states. almerja.comuoanbar.edu.iq

An energy profile diagram visually represents the energy changes that occur during a chemical reaction. By plotting the potential energy against the reaction coordinate, one can visualize the activation energies for each step and the relative energies of intermediates and products. Computational studies can generate these diagrams, offering a quantitative understanding of the reaction kinetics and thermodynamics. For example, a study on the halogenation of pyridines could reveal a multi-step mechanism with distinct transition states and intermediates, each with a calculated energy. nih.govnsf.gov The tautomeric equilibrium between the 2-hydroxy and 2-pyridone forms can also be investigated through energy profile diagrams, comparing the relative stabilities of the tautomers and the energy barrier for their interconversion. nih.govwayne.edu

Solvent Effects and Continuum Solvation Models

The solvent environment can have a profound impact on the structure, properties, and reactivity of a molecule. Continuum solvation models, such as the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO), are widely used to account for bulk solvent effects in computational studies. wikipedia.orgohio-state.eduohio-state.edu These models treat the solvent as a continuous dielectric medium, which simplifies the calculations significantly compared to explicit solvent models.

For this compound, the choice of solvent is expected to influence its tautomeric equilibrium. rsc.org Polar solvents would likely stabilize the more polar 2-pyridone tautomer to a greater extent than the 2-hydroxy form. libretexts.orgresearchgate.net Continuum models can be used to calculate the free energy of solvation for each tautomer in different solvents, allowing for the prediction of the equilibrium constant in solution. Furthermore, these models are essential for accurately predicting reaction barriers and pathways in solution, as the solvent can stabilize or destabilize transition states and intermediates differently than the reactants. researchgate.netyoutube.com

Analysis of Non-Covalent Interactions (e.g., Reduced Density Gradient Analysis, AIM)

Non-covalent interactions, such as hydrogen bonds and halogen bonds, play a crucial role in determining the supramolecular chemistry and crystal packing of molecules. The presence of a hydroxyl group and multiple halogen atoms in this compound makes it a prime candidate for engaging in these interactions.

Computational techniques like Reduced Density Gradient (RDG) analysis and the Quantum Theory of Atoms in Molecules (AIM) are powerful for visualizing and quantifying non-covalent interactions. fu-berlin.denih.govnih.gov RDG analysis provides a graphical representation of regions of space where non-covalent interactions occur, distinguishing between van der Waals interactions, hydrogen bonds, and steric clashes. AIM theory, on the other hand, analyzes the topology of the electron density to identify bond critical points (BCPs) associated with both covalent and non-covalent bonds. The properties of the electron density at these BCPs provide quantitative information about the strength and nature of the interaction. For this compound, these analyses could reveal intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom, as well as intermolecular hydrogen and halogen bonds in dimers or larger aggregates. nih.govnih.gov

Reactivity and Mechanistic Aspects of 2 Hydroxy 3,5 Dichloro 6 Bromopyridine

Tautomerism and Its Impact on Reactivity (e.g., Pyridinone Form)

A fundamental characteristic of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding pyridin-2-one isomers. chemtube3d.com In the case of 2-Hydroxy-3,5-dichloro-6-bromopyridine, this equilibrium lies significantly towards the pyridone form, 6-bromo-3,5-dichloro-1H-pyridin-2-one. This preference is driven by the stability of the amide-like functionality within the aromatic ring and is favored in both solution and the solid state, often due to intermolecular hydrogen bonding. chemtube3d.com

The predominance of the pyridone tautomer is critical as it fundamentally alters the electronic properties and reactivity of the molecule compared to the hydroxy form. The pyridone structure contains a conjugated system where the lone pair of electrons on the nitrogen atom can be delocalized into the ring, making it aromatic. chemtube3d.com This amide-like character makes the ring more analogous to a phenol (B47542) or aniline (B41778) in terms of its reactivity towards electrophiles, while the electron-withdrawing nature of the carbonyl group activates the ring for nucleophilic attack. ias.ac.in

Reactivity of Halogen Substituents

The pyridine (B92270) ring is substituted with three halogen atoms, each with a distinct potential for reactivity, primarily through nucleophilic aromatic substitution (SNAr).

Halogenated pyridines are known to undergo nucleophilic aromatic substitution (SNAr), a process where a nucleophile replaces a halogen atom on the aromatic ring. youtube.comnih.gov This reaction is analogous to the nucleophilic acyl substitution of acid chlorides but is generally slower because it requires the temporary disruption of the ring's aromaticity. youtube.com For the reaction to proceed, the aromatic ring must be "activated" by electron-withdrawing groups positioned ortho or para to the leaving group. nih.gov In this compound, the ring nitrogen and the carbonyl group of the dominant pyridone tautomer act as powerful electron-withdrawing activators. Consequently, the halogen atoms at the C3, C5, and C6 positions are susceptible to displacement by strong nucleophiles, such as amines or alkoxides, often under heated conditions. youtube.comyoutube.com

The general mechanism involves two steps:

Addition: The nucleophile attacks the carbon atom bearing the halogen, forming a negatively charged intermediate known as a Meisenheimer complex, where the aromaticity is temporarily lost. nih.gov

Elimination: The leaving group (halide ion) is expelled, and the aromaticity of the ring is restored. youtube.com

The presence of three distinct halogenated positions (C3-Cl, C5-Cl, C6-Br) raises the question of regioselectivity. The outcome of an SNAr reaction is determined by the stability of the Meisenheimer intermediate, which is influenced by the position of the electron-withdrawing groups relative to the site of attack.

In the pyridone tautomer, all halogen positions are activated:

C6-Br: This position is ortho to the ring nitrogen and para to the C3-chloro substituent.

C5-Cl: This position is para to the ring nitrogen.

C3-Cl: This position is ortho to the C2-carbonyl group.

While all positions are activated, the C6 and C5 positions, being ortho and para to the ring nitrogen, are typically the most activated sites for nucleophilic attack on a pyridine ring. Furthermore, the carbon-bromine bond is generally weaker and bromine is a better leaving group than chlorine in many nucleophilic substitution contexts, although leaving group ability in SNAr can also be influenced by the rate-determining step. In many SNAr reactions, the rate of attack is the determining factor, where fluoride (B91410) is the most activating halogen due to its high electronegativity, followed by chloride, and then bromide. youtube.com However, considering the combined electronic activation from the ring nitrogen and the relative lability of the C-Br bond, the C6-bromo position is a likely candidate for initial substitution. Studies on similarly substituted heterocyclic systems, such as 2-substituted 3,5-dichloropyrazines, have shown that the electronic nature of other substituents profoundly directs the site of nucleophilic attack. researchgate.net

PositionHalogenActivating FactorsPotential Reactivity
C6BromineOrtho to Ring Nitrogen, Weaker C-X BondHigh
C5ChlorinePara to Ring NitrogenModerate-High
C3ChlorineOrtho to Carbonyl GroupModerate

Role of the Hydroxy Group in Directing Reactions

Activation for Nucleophilic Substitution: The electron-withdrawing character of the carbonyl group enhances the electrophilicity of the pyridine ring, making it more susceptible to attack by nucleophiles at the halogenated positions.

Directing Electrophilic Substitution: In principle, the pyridone system directs electrophiles to the C3 and C5 positions. ias.ac.in This is analogous to the ortho, para-directing effect of an amino group in an aniline derivative. However, in this specific molecule, these positions are already occupied by chlorine atoms, precluding typical electrophilic addition reactions.

Electrophilic Reactions on the Pyridine Ring

Pyridones exhibit a reactivity towards electrophiles that is similar to that of benzene (B151609), making them more susceptible to electrophilic attack than pyridine itself. ias.ac.in For instance, studies on 6-hydroxy-2(1H)-pyridone show that nitration occurs at the 3-position. rsc.org

However, for this compound, the potential for electrophilic substitution on the aromatic ring is severely limited. The positions typically activated by the pyridone structure (C3 and C5) are blocked by chlorine atoms. ias.ac.in The only remaining carbon atom on the ring, C4, is sterically hindered by the adjacent chloro and bromo substituents. Therefore, standard electrophilic aromatic substitution reactions are not a feasible pathway for this compound.

Radical Reactions Involving Halogenated Pyridines

Halogenated pyridines can serve as precursors for pyridyl radicals through single-electron reduction of the carbon-halogen bond. nih.gov These radical intermediates are versatile and can engage in a variety of transformations, such as additions to alkenes (hydroarylation) or alkylation reactions. nih.govchemrxiv.org

The mechanism often involves a photoredox catalyst or a radical initiator to generate the initial pyridyl radical. nih.gov In the context of this compound, a radical reaction would most likely be initiated at the C6 position. The carbon-bromine bond is significantly weaker than the carbon-chlorine bond, making it more susceptible to homolytic cleavage to form the corresponding pyridyl radical. This regioselectivity allows for the specific functionalization at the C6 position under radical conditions, a reactivity pattern orthogonal to the ionic pathways governed by SNAr mechanisms. youtube.com

Synthetic Transformations and Derivatization of 2 Hydroxy 3,5 Dichloro 6 Bromopyridine

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For 2-Hydroxy-3,5-dichloro-6-bromopyridine, the differing reactivity of its halogen substituents is key to achieving selectivity. The established trend for oxidative addition to a palladium(0) center is C-I > C-Br > C-Cl. libretexts.org Consequently, the C-Br bond at the 6-position is the most reactive site for cross-coupling, allowing for its selective functionalization while leaving the C-Cl bonds at the 3- and 5-positions intact. To ensure the efficiency of these reactions, the acidic proton of the 2-hydroxy/2-pyridone group is often protected, for example, through O-alkylation, to prevent catalyst inhibition and potential side reactions.

Suzuki-Miyaura Coupling with Aryl/Heteroaryl Boronic Acids

The Suzuki-Miyaura coupling is a widely used method for creating biaryl and heteroaryl-aryl linkages. It is anticipated that this compound, particularly after O-alkylation to its corresponding 2-alkoxy derivative, would undergo selective Suzuki-Miyaura coupling at the C6-Br position. This selectivity is well-documented for other polyhalogenated heterocycles. rsc.org For instance, studies on 2,6-dichloropyridine (B45657) have shown that exhaustive alkylation can be achieved using specific catalyst systems, highlighting the ability to functionalize positions flanking the nitrogen atom. nih.gov The reaction of a 2-alkoxy-3,5-dichloro-6-bromopyridine with an aryl or heteroaryl boronic acid would be expected to yield the corresponding 6-aryl/heteroaryl-2-alkoxy-3,5-dichloropyridine.

EntryHalopyridine Substrate (Analogue)Coupling PartnerCatalyst SystemBaseSolventProductYield (%)Ref
12,6-DichloropyridineHeptyl boronic pinacol (B44631) esterPd(OAc)₂ / Ad₂PⁿBuLiOᵗBuDioxane/H₂O2,6-Diheptylpyridine94 nih.gov
22,6-Dichloropyridinep-Methoxyphenylboronic acidPd(PPh₃)₂Cl₂Na₂CO₃Toluene/EtOH/H₂O2,6-Bis(p-methoxyphenyl)pyridine- researchgate.net
33-Chloro-5-bromo-6-phenylpyridazinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O3-Chloro-5,6-diphenylpyridazine- rsc.org

This table presents data for analogous substrates to illustrate the feasibility and conditions for Suzuki-Miyaura coupling on polyhalogenated pyridines.

Negishi Coupling and Related Organometallic Reactions

The Negishi coupling, which pairs organic halides with organozinc reagents, is another powerful method for C-C bond formation. wikipedia.orgorganic-chemistry.org Similar to the Suzuki-Miyaura reaction, it is expected to proceed with high selectivity at the C6-Br bond of this compound. Research on the Negishi coupling of dibromopyridines has demonstrated that selective mono-functionalization is readily achievable, which supports the prediction of selective reaction at the more labile C-Br bond. researchgate.net This transformation would provide access to 6-alkyl, 6-alkenyl, or 6-aryl derivatives, depending on the organozinc reagent employed. The reaction offers an alternative to Suzuki coupling, particularly when pre-formed, stable organozinc reagents are available.

C-H Activation and Functionalization

The this compound scaffold possesses a single C-H bond at the 4-position. Direct functionalization of this bond represents a modern and atom-economical approach to derivatization. While the electron-deficient nature of the pyridine (B92270) ring and the lack of a proximal directing group make C-H activation at this position challenging, it is not inconceivable. rsc.org Contemporary catalysis has made strides in the meta-selective functionalization of pyridines, often through dearomatization-rearomatization strategies or the use of specialized catalyst systems that can overcome the inherent electronic biases of the ring. researchgate.net It is plausible that under specific ruthenium or rhodium catalysis, the C4-H bond could be targeted for arylation, olefination, or other modifications, providing a novel route to 4-substituted pyridone derivatives. nih.gov

Conversion of the Hydroxy Group to Other Functionalities

The 2-hydroxy group is a key functional handle that dictates much of the compound's reactivity. It exists in tautomeric equilibrium with the more stable 2-pyridone form. This allows for reactions at either the exocyclic oxygen or the ring nitrogen.

N-Arylation/N-Alkylation: Copper-catalyzed cross-coupling reactions are particularly effective for the N-arylation of 2-pyridones. nih.gov Using a suitable copper catalyst and an aryl halide, the nitrogen atom of the pyridone tautomer can be functionalized to form N-aryl derivatives.

O-Alkylation/O-Arylation: The hydroxy group can be converted into an ether linkage through Williamson ether synthesis or Mitsunobu reactions to yield 2-alkoxy or 2-aryloxy derivatives. This modification is often used as a protecting strategy to prevent interference from the acidic proton during subsequent metal-catalyzed reactions at the halogen positions.

Conversion to Halogen: The hydroxyl group can also be transformed into a chlorine atom using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), yielding a fully halogenated pyridine ring (2,3,5,6-tetrachloropyridine), which could then be subjected to further selective cross-coupling reactions.

Selective Chemical Modifications of Halogen Atoms (e.g., dechlorination, debromination)

The significant difference in reactivity between the bromine and chlorine atoms allows for selective chemical modifications.

Selective Debromination: The C6-Br bond can be selectively reduced to a C-H bond under palladium-catalyzed hydrogenation conditions or by using a hydride source in the presence of a palladium catalyst. This selective debromination would yield 2-Hydroxy-3,5-dichloropyridine, a valuable intermediate for further diversification at the chloro-substituted positions.

Sequential Cross-Coupling: Following an initial cross-coupling reaction at the C6-Br position, the less reactive C-Cl bonds at the C3 and C5 positions can be functionalized under more forcing reaction conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems). This stepwise approach allows for the controlled, regioselective introduction of three different substituents onto the pyridine core.

Synthesis of Polycyclic Heterocyclic Systems Featuring the Pyridine Core

The multiple reactive sites on the this compound scaffold make it an excellent precursor for the synthesis of fused polycyclic heterocyclic systems. bohrium.comias.ac.in A common strategy involves a two-step process: an initial intermolecular cross-coupling reaction followed by an intramolecular cyclization.

For example, a synthetic route could involve:

Initial Cross-Coupling: A selective Sonogashira or Suzuki coupling at the C6-Br position with a reagent containing a pendant nucleophile (e.g., an amino or hydroxyl group).

Intramolecular Cyclization: The newly introduced group could then undergo an intramolecular nucleophilic aromatic substitution (SNAr) by displacing the adjacent C5-chloro substituent, leading to the formation of a new five- or six-membered ring fused to the pyridine core. Alternatively, cyclization could occur via the pyridone nitrogen, leading to a different class of fused heterocycles. nih.gov

This modular approach could be used to construct a variety of bicyclic and polycyclic systems, such as pyrido[1,2-a]indoles, furopyridines, and other medicinally relevant scaffolds. researchgate.net

Design and Synthesis of Compound Libraries Based on the this compound Scaffold

The generation of compound libraries from a central scaffold is a cornerstone of modern medicinal chemistry and drug discovery. The highly functionalized "this compound" core represents a versatile starting point for the creation of diverse molecular entities. Its distinct reactive sites—a hydroxyl group and three different halogen atoms—allow for a series of selective and sequential chemical modifications. This enables the systematic introduction of a wide array of substituents, leading to the production of a focused library of novel compounds for biological screening.

The design of a compound library based on this scaffold would strategically exploit the differential reactivity of the hydroxyl group and the halogen atoms. The hydroxyl group can undergo O-alkylation or O-arylation, while the halogen atoms at the 3, 5, and 6 positions can be subjected to various transition-metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions. The bromine atom at the C6 position is generally the most reactive site for cross-coupling reactions, followed by the chlorine atom at C3, and then the chlorine at C5, allowing for regioselective derivatization.

A hypothetical synthetic strategy for a library based on this compound could involve a multi-step sequence. Initially, the hydroxyl group could be protected or serve as a handle for introducing a set of diverse alkyl or aryl groups. Subsequently, a series of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions, could be employed to introduce a variety of substituents at the halogenated positions. lookchem.comnih.gov The order of these coupling reactions would be dictated by the relative reactivity of the C-Br and C-Cl bonds, allowing for controlled and stepwise diversification.

For instance, a library could be synthesized by first performing a Suzuki coupling at the C6-Br position with a diverse set of boronic acids. The resulting 6-aryl- or 6-vinyl-2-hydroxy-3,5-dichloropyridines could then be subjected to a second cross-coupling reaction at one of the chloro positions, or the hydroxyl group could be derivatized. This combinatorial approach allows for the rapid generation of a multitude of structurally distinct molecules from a single, readily accessible starting material.

The following tables outline potential derivatization pathways and the resulting compound classes that could be generated from the this compound scaffold.

Table 1: Potential Derivatization Reactions

Reactive SiteReaction TypePotential ReagentsResulting Functional Group
2-OHO-AlkylationAlkyl halides, TriflatesEther
2-OHO-ArylationArylboronic acids (Chan-Lam coupling)Aryl Ether
6-BrSuzuki CouplingAryl/heteroaryl/vinyl boronic acidsAryl/heteroaryl/vinyl
6-BrSonogashira CouplingTerminal alkynesAlkynyl
6-BrBuchwald-Hartwig AminationPrimary/secondary aminesAmino
3-Cl / 5-ClNucleophilic Aromatic SubstitutionAmines, Alkoxides, ThiolatesAmino, Alkoxy, Thioether
3-Cl / 5-ClSuzuki Coupling (harsher conditions)Aryl/heteroaryl boronic acidsAryl/heteroaryl

Table 2: Exemplary Library Compound Structures

Below are representative structures that could be synthesized, demonstrating the potential for diversification.

StructureR1R2R3
-CH2CH3-Cl-Br
-H-Phenyl-Br
-H-Cl-Morpholino
-CH3-Phenyl-Anilino

The systematic application of these synthetic transformations would yield a library of compounds with diverse electronic and steric properties, suitable for screening against a wide range of biological targets.

Broader Context and Future Research Directions in Polyhalogenated Pyridine Chemistry

Comparison with Other Highly Substituted Pyridine (B92270) Systems

The reactivity of 2-Hydroxy-3,5-dichloro-6-bromopyridine is best understood when compared with other highly substituted pyridine systems. In polyhalogenated heterocycles, the regioselectivity of metal-catalyzed cross-coupling reactions is governed by a complex interplay of electronic and steric factors. researchgate.netthieme-connect.deuni-rostock.de The general reactivity trend for halogens in such reactions is I > Br > Cl > F, which is related to the carbon-halogen bond dissociation energies (BDEs). acs.org

However, in polyhalogenated systems with identical halogens, the selectivity is determined by both the energy required to distort the carbon-halogen bond and the interaction between the heterocycle's Lowest Unoccupied Molecular Orbital (LUMO) and the palladium catalyst's Highest Occupied Molecular Orbital (HOMO). acs.org For this compound, the C-Br bond at the C6 position is expected to be the most reactive site in typical palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, due to the lower BDE of the C-Br bond compared to the C-Cl bonds. researchgate.netacs.org

Table 1: Comparative Reactivity in Polyhalogenated Pyridines

Advancements in Pyridine Functionalization Methodologies

The synthesis of functionalized pyridines has been revolutionized by modern synthetic methods. beilstein-journals.org While classical condensation reactions remain useful, recent decades have seen a surge in transition-metal-catalyzed C-H functionalization and cross-coupling techniques that offer greater efficiency and selectivity. beilstein-journals.orgorganic-chemistry.orgnih.gov These methods are particularly relevant for elaborating complex scaffolds like this compound.

Direct C-H functionalization has emerged as a powerful, atom-economical strategy. nih.gov However, the inherent electronic properties of the pyridine ring—specifically the electron deficiency and the coordinating nitrogen atom—make selective functionalization challenging. beilstein-journals.orgnih.gov Innovative strategies have been developed to overcome these hurdles, including:

Directing Groups: Installing a temporary directing group can steer a metal catalyst to a specific C-H bond (e.g., C3 or C4) for arylation, alkylation, or other transformations. nih.gov

Temporary Dearomatization: This strategy reverses the electronic properties of the pyridine ring, making it susceptible to different types of reactions. innovations-report.comresearchgate.net For instance, a dearomatized intermediate can undergo meta-selective functionalization before being re-aromatized. innovations-report.comresearchgate.net

Photocatalysis and Radical Chemistry: Light-promoted methods and Minisci-type reactions provide alternative pathways for functionalizing the pyridine core, often with unique regioselectivity compared to traditional methods. acs.orgacs.org

For polyhalogenated pyridines, palladium-catalyzed cross-coupling reactions remain a cornerstone for introducing new carbon-carbon and carbon-heteroatom bonds. researchgate.netthieme-connect.de The development of sophisticated phosphine (B1218219) ligands and optimized reaction conditions allows for the sequential and site-selective replacement of different halogen atoms. researchgate.netresearchgate.net For a substrate like this compound, a Sonogashira coupling could first target the C-Br bond, followed by a Suzuki coupling at one of the C-Cl positions under more forcing conditions. Furthermore, methods replacing traditionally unstable pyridine boronates with more robust pyridine sulfinates have broadened the scope of cross-coupling reactions. rsc.org

Table 2: Modern Methodologies for Pyridine Functionalization

Theoretical Predictions for Novel Reactions and Derivatives of this compound

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the reactivity and properties of novel molecules. tandfonline.comresearchgate.netias.ac.in For a complex substrate like this compound, theoretical studies can provide critical insights that guide synthetic efforts.

DFT calculations can be employed to:

Predict Reaction Selectivity: By calculating the energies of transition states for competing reaction pathways (e.g., oxidative addition at C-Br vs. C-Cl), chemists can predict the most likely outcome of a cross-coupling reaction. acs.org As mentioned, analysis of LUMO coefficients and calculated bond dissociation energies can explain and predict the regioselectivity in polyhalogenated systems. acs.orgwuxibiology.com

Investigate Electronic Structure: Calculations of molecular orbitals (HOMO-LUMO), electrostatic potential maps, and bond parameters can reveal the most nucleophilic and electrophilic sites on the molecule. ias.ac.intandfonline.com This can help predict the course of both ionic and radical reactions. For instance, DFT studies on halo-pyridines and -pyrazines have been used to determine their electron affinities and potential energy curves for dissociation, which is crucial for understanding their behavior under reductive or electron-impact conditions. mostwiedzy.pl

Design Novel Derivatives: Theoretical methods can be used to predict the properties of hypothetical derivatives of this compound. researchgate.net By computationally replacing the halogen or hydroxyl groups with other functionalities, researchers can screen for derivatives with desirable electronic, optical, or energetic properties before committing to their synthesis. tandfonline.comresearchgate.net For example, DFT has been used to assess the potential of pyridine derivatives as nonlinear optical (NLO) materials or high-energy materials. tandfonline.comresearchgate.net

Future theoretical work on this compound could focus on predicting the outcomes of novel C-H functionalization reactions, exploring its coordination chemistry with various metals, and designing new derivatives with tailored properties for applications in materials science or medicinal chemistry.

Potential as a Synthetic Intermediate for Complex Molecules

Highly substituted pyridines are valuable building blocks in organic synthesis due to their prevalence in pharmaceuticals, agrochemicals, and functional materials. nih.govnih.gov The development of modular and efficient methods to prepare these structures is a significant area of research. organic-chemistry.orgnih.govacs.org

This compound is a prime candidate for use as a versatile synthetic intermediate. Its multiple, differentially reactive functional groups allow for a programmed, stepwise elaboration into more complex molecules. A potential synthetic strategy could involve:

Selective functionalization of the C-Br bond: The most reactive C-Br bond at the C6 position can be targeted first using a mild cross-coupling reaction (e.g., Sonogashira, Suzuki, or Buchwald-Hartwig amination). researchgate.net

Functionalization of the C-Cl bonds: The remaining chloro substituents at C3 and C5 can be replaced under more vigorous conditions, allowing for the introduction of two additional, and potentially different, functional groups. nih.gov

Modification of the hydroxyl group: The C2-hydroxyl group can be alkylated, acylated, or converted into a triflate, which itself is an excellent leaving group for further cross-coupling reactions. This adds another layer of synthetic versatility.

This step-by-step approach enables the divergent synthesis of a library of complex, polysubstituted pyridines from a single, readily accessible starting material. acs.org Such strategies are highly valued in drug discovery and materials science, where the ability to rapidly generate structural diversity is key to identifying lead compounds with optimal properties. nih.govresearchgate.net The development of one-pot, multicomponent reactions that build the substituted pyridine core in a single operation also represents a major advance in synthetic efficiency. nih.govacs.org

Emerging Trends in Halogen-Containing Heterocyclic Chemistry

The chemistry of halogen-containing heterocycles is a field rich with innovation, extending far beyond their use as simple synthetic intermediates. sigmaaldrich.com Several emerging trends highlight their growing importance:

Bioactive Compounds and Drug Discovery: Heterocyclic structures are a cornerstone of modern medicine, with over 90% of new drugs containing a heterocyclic motif. ijnrd.orgnih.gov Halogen atoms are often incorporated into drug candidates to modulate their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. nih.govfrontiersin.org The development of new synthetic methods for halogenated heterocycles directly fuels the pipeline for new therapeutic agents. ijnrd.orgnih.gov

Halogen Bonding in Materials Science and Supramolecular Chemistry: The halogen bond—a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base—is increasingly recognized as a powerful tool for crystal engineering and the design of functional materials. nih.govrsc.org The strength and directionality of halogen bonds can be used to control the self-assembly of molecules into predictable supramolecular architectures. mdpi.com Polyhalogenated pyridines are excellent candidates for building blocks in such systems.

Catalysis and Ligand Design: Halogenated pyridines are frequently used as precursors for ligands in transition-metal catalysis. The electronic and steric properties of the ligand can be fine-tuned by the number and type of halogen substituents, which in turn influences the activity and selectivity of the catalyst.

Environmentally Benign Synthesis: There is a growing emphasis on developing greener synthetic routes. This includes the use of water as a solvent for reactions like the amination of polyhalogenated pyridines and the development of catalyst-free or base-promoted transformations. acs.org

The study of compounds like this compound is situated at the intersection of these trends, offering potential for new discoveries in catalysis, materials science, and medicinal chemistry.

Q & A

Basic Research Questions

Q. How can synthesis conditions for 2-Hydroxy-3,5-dichloro-6-bromopyridine be optimized to improve yield and purity?

  • Methodological Answer : Optimize solvent polarity (e.g., dichloromethane vs. ethanol) to balance halogenation and hydroxylation kinetics. Use catalysts like Pd/C for regioselective bromination at the 6-position. Monitor reaction progress via TLC or HPLC. Purify via recrystallization in mixed solvents (e.g., hexane:ethyl acetate) to remove byproducts like 3,5-dichloro-2-pyridone. Temperature control (60–80°C) minimizes thermal decomposition. Reference analogous pyridine synthesis protocols for halogenated intermediates .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • NMR : Compare 1^1H and 13^{13}C spectra with computational predictions (DFT) to assign peaks. The hydroxyl proton (δ ~12 ppm) shows broad singlet due to hydrogen bonding.
  • IR : Confirm O–H stretch (~3200 cm1^{-1}) and C–Br/C–Cl vibrations (650–500 cm1^{-1}).
  • Mass Spectrometry : Use HRMS to verify molecular ion [M+H]+^+ and fragmentation patterns (e.g., loss of Br or Cl).
  • Cross-Validation : Align spectral data with crystallographic results to resolve ambiguities .

Q. How can crystallization challenges for this compound be addressed to obtain high-quality single crystals?

  • Methodological Answer : Employ slow evaporation in DMSO/water mixtures (1:3 ratio) at 4°C to enhance crystal growth. Use SHELXT (SHELX suite) for preliminary structure solution, refining parameters with SHELXL to handle heavy atoms (Br, Cl). If twinning occurs, apply HKLF5 format in SHELXL for data integration .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reactivity and regioselectivity in further functionalization of this compound?

  • Methodological Answer :

  • DFT Setup : Optimize geometry at B3LYP/6-311+G(d,p) level. Calculate Fukui indices to identify nucleophilic/electrophilic sites.
  • Reactivity Prediction : Simulate reaction pathways for Suzuki coupling (6-Br site) or SNAr at 3-Cl/5-Cl positions. Compare activation energies to prioritize synthetic routes.
  • Validation : Cross-check computed vibrational frequencies with experimental IR data to refine models .

Q. What strategies resolve contradictions between theoretical and experimental data (e.g., bond lengths in X-ray vs. DFT)?

  • Methodological Answer :

  • Error Analysis : Assess experimental uncertainty (e.g., thermal motion in X-ray) and computational basis set limitations.
  • Hybrid Methods : Combine QTAIM (Quantum Theory of Atoms in Molecules) with Hirshfeld surface analysis to reconcile electronic and steric effects.
  • Case Study : If X-ray shows shorter C–Br bonds than DFT, evaluate crystal packing forces or solvent interactions .

Q. How can isotopic labeling (e.g., 13^{13}C or 15^{15}N) elucidate mechanistic pathways in degradation studies of this compound?

  • Methodological Answer :

  • Labeling Protocol : Synthesize 13^{13}C-labeled hydroxy group via Knoevenagel condensation with labeled precursors.
  • Degradation Tracking : Use LC-MS/MS to monitor labeled fragments under oxidative/hydrolytic conditions.
  • Mechanistic Insights : Identify intermediates (e.g., quinone derivatives) to map cleavage pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.